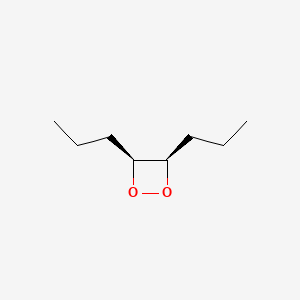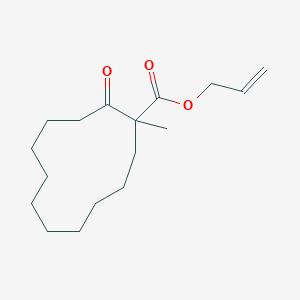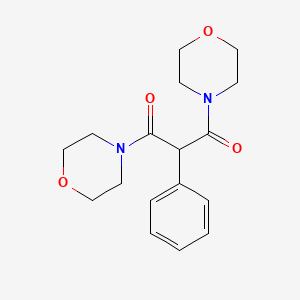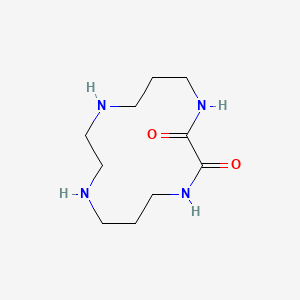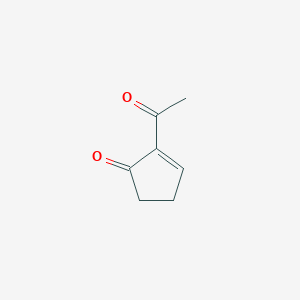
2-Acetylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentenone, featuring both a ketone and an alkene functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylcyclopent-2-en-1-one can be synthesized through several methods:
One-Pot Synthesis: A simple and efficient method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol.
Crossed Aldol Condensation: This classical method involves the reaction of butanone with benzaldehyde under base-catalyzed conditions, resulting in the formation of α,β-unsaturated carbonyl compounds.
Regioselective Synthesis: Using catalysts such as RuCl3 or Co2+–VP–MMA, regioselective compounds can be synthesized from ketones and aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Chemical Reactions Analysis
2-Acetylcyclopent-2-en-1-one undergoes various chemical reactions due to its enone structure:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone, forming new carbon-carbon or carbon-heteroatom bonds.
Baylis–Hillman Reaction: This reaction forms carbon-carbon bonds between the α-carbon of the enone and an aldehyde or ketone.
Michael Reaction: This reaction involves the addition of a nucleophile to the β-carbon of the enone, forming a new carbon-carbon bond.
Diels–Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Scientific Research Applications
2-Acetylcyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylcyclopent-2-en-1-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparison with Similar Compounds
2-Acetylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: This compound has a similar structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Cyclohexenone: This compound has a six-membered ring instead of a five-membered ring, leading to different reactivity and applications.
Cyclopropenone: This compound has a three-membered ring, making it highly strained and reactive.
The uniqueness of this compound lies in its combination of a five-membered ring with both ketone and alkene functional groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
80436-90-4 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-3-2-4-7(6)9/h3H,2,4H2,1H3 |
InChI Key |
IORSDMUEBMOLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
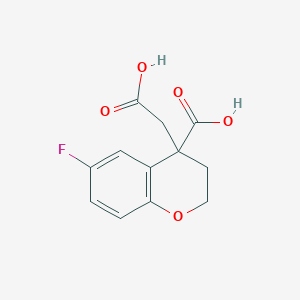
methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
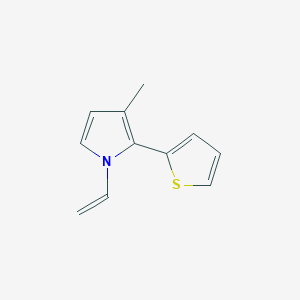
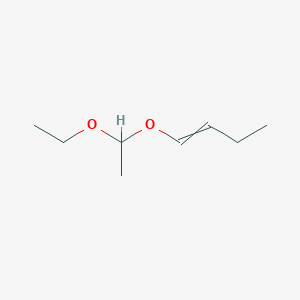
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
